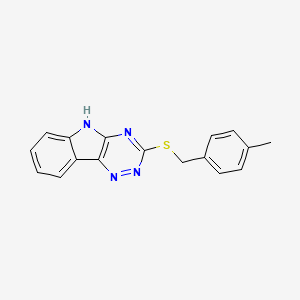

2-(4-Methyl-benzylsulfanyl)-9H-1,3,4,9-tetraaza-fluorene

Description

2-(4-Methyl-benzylsulfanyl)-9H-1,3,4,9-tetraaza-fluorene is a heterocyclic compound featuring a tetraaza-fluorene core modified with a 4-methyl-benzylsulfanyl substituent. The tetraaza-fluorene scaffold consists of a fused tricyclic system where four nitrogen atoms replace carbon atoms in the fluorene structure. The 4-methyl-benzylsulfanyl group likely influences lipophilicity, solubility, and binding interactions in biological systems.

Properties

IUPAC Name |

3-[(4-methylphenyl)methylsulfanyl]-5H-[1,2,4]triazino[5,6-b]indole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H14N4S/c1-11-6-8-12(9-7-11)10-22-17-19-16-15(20-21-17)13-4-2-3-5-14(13)18-16/h2-9H,10H2,1H3,(H,18,19,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CVFHIKAWXVSYQW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)CSC2=NC3=C(C4=CC=CC=C4N3)N=N2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H14N4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

306.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Methyl-benzylsulfanyl)-9H-1,3,4,9-tetraaza-fluorene typically involves multi-step organic reactions. One common method involves the reaction of 4-methylbenzyl chloride with a suitable thiol to form the benzylsulfanyl intermediate. This intermediate is then reacted with a tetraaza-fluorene precursor under specific conditions to yield the final product. The reaction conditions often include the use of a base such as potassium carbonate and a solvent like acetone or water .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistency and efficiency.

Chemical Reactions Analysis

Types of Reactions

2-(4-Methyl-benzylsulfanyl)-9H-1,3,4,9-tetraaza-fluorene undergoes various chemical reactions, including:

Oxidation: The benzylsulfanyl group can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can target the tetraaza-fluorene core or the benzylsulfanyl group.

Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the benzyl position.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles or electrophiles for substitution reactions. The conditions typically involve controlled temperatures and specific solvents to facilitate the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the benzylsulfanyl group can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups at the benzyl position .

Scientific Research Applications

2-(4-Methyl-benzylsulfanyl)-9H-1,3,4,9-tetraaza-fluorene has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.

Mechanism of Action

The mechanism by which 2-(4-Methyl-benzylsulfanyl)-9H-1,3,4,9-tetraaza-fluorene exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The benzylsulfanyl group can form covalent bonds with active sites, while the tetraaza-fluorene core can engage in π-π stacking interactions with aromatic residues. These interactions can modulate the activity of the target molecules, leading to various biological effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues with Sulfanyl Substituents

Several structurally related tetraaza-fluorene derivatives differ in their substituents, which significantly alter their properties:

Key Observations:

- Substituent Effects on Solubility: The morpholinoethylsulfanyl group in introduces polarity, likely improving aqueous solubility compared to the lipophilic 4-methyl-benzylsulfanyl group in the target compound.

- Reactivity: Allylsulfanyl groups (e.g., Rbin-2 in ) may confer unique reactivity, such as susceptibility to oxidation or thiol-disulfide exchange.

- Biological Activity: The phenothiazine moiety in Inauhzin adds a planar, aromatic system that may enhance DNA/protein interaction, contrasting with the simpler benzyl group in the target compound.

Comparison with Heterocyclic Analogues

Compounds with related heterocyclic cores (e.g., thieno[3,2-d]pyrimidines and thiazolo derivatives from ) exhibit distinct electronic properties:

- Melting Points: Thieno/thiazolo derivatives (e.g., kmg-NB4-23: 308°C, kmg-NB5-15: 295°C ) have higher melting points than typical tetraaza-fluorenes, suggesting stronger intermolecular interactions.

- Spectroscopic Data: IR and NMR spectra for these compounds highlight differences in N-H and C-S stretching vibrations compared to tetraaza-fluorenes, reflecting core structural variations.

Pharmacological Relevance

The tetraaza-fluorene scaffold is associated with kinase inhibition, particularly CHK1 (Checkpoint Kinase 1), as demonstrated in . For example:

- Substituent Position: Sulfanyl groups at the 2-position (common in , and ) are critical for binding to kinase active sites.

- Bromine Substitution: Brominated derivatives (e.g., ) may enhance halogen bonding with target proteins, improving affinity.

Research Findings and Trends

- Synthetic Strategies: Sulfanyl-substituted tetraaza-fluorenes are typically synthesized via nucleophilic aromatic substitution or metal-catalyzed coupling, with yields ranging from 68% to 85% in analogous compounds .

- Spectroscopic Characterization: NMR and IR data (e.g., ) are essential for confirming substituent attachment and electronic effects.

- Biological Screening: IMAP-based kinase assays and CHK1 inhibition studies highlight the scaffold’s versatility in drug discovery.

Biological Activity

2-(4-Methyl-benzylsulfanyl)-9H-1,3,4,9-tetraaza-fluorene is a compound of interest in medicinal chemistry due to its unique structural features and potential biological activities. This article provides a comprehensive overview of its biological activity, including synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound has the following molecular formula: with a molecular weight of 298.38 g/mol. Its structure consists of a tetraaza-fluorene backbone substituted with a 4-methyl-benzylsulfanyl group. The presence of nitrogen atoms in the heterocyclic structure may contribute to its pharmacological properties.

Antimicrobial Activity

Research indicates that compounds with similar structures show promising antimicrobial properties. A study involving molecular docking simulations suggested that this compound could exhibit significant binding affinity to bacterial and viral targets. This is particularly relevant in the context of increasing antibiotic resistance and the need for novel antimicrobial agents.

Anticancer Potential

The compound's potential as an anticancer agent has been explored through various in vitro studies. A notable case study demonstrated that derivatives of tetraaza-fluorenes exhibited cytotoxic effects against several cancer cell lines, including breast and lung cancer cells. The mechanism of action is believed to involve apoptosis induction and cell cycle arrest.

The proposed mechanisms through which this compound exerts its biological effects include:

- Interference with DNA replication : Similar compounds have shown the ability to intercalate into DNA, disrupting replication processes.

- Inhibition of key enzymes : The compound may inhibit enzymes critical for cell proliferation in both microbial and cancerous cells.

Data Table: Summary of Biological Activities

| Activity Type | Model/System | Observed Effect | Reference |

|---|---|---|---|

| Antimicrobial | Various bacteria | Significant inhibition | |

| Anticancer | Cancer cell lines | Cytotoxic effects | |

| Molecular Docking | Viral targets | High binding affinity |

Case Studies

- Antimicrobial Study : A recent investigation utilized molecular docking to predict the binding interactions between this compound and the active sites of bacterial proteins. Results indicated a strong affinity for key bacterial enzymes involved in metabolism and replication.

- Cytotoxicity Assessment : In vitro assays on various cancer cell lines revealed that the compound induced significant apoptosis at micromolar concentrations. Flow cytometry analysis confirmed increased sub-G1 phase populations indicative of cell death.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.